molecular formula C13H20ClN3O4S B2460320 N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide CAS No. 1595068-76-0

N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B2460320
CAS No.: 1595068-76-0
M. Wt: 349.83
InChI Key: BCILUKYZSRUSBU-UHFFFAOYSA-N
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Description

N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C13H19N3O4S and a molecular weight of 313.37 g/mol This compound is characterized by the presence of an aminocyclohexyl group attached to a nitrobenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of (1-aminocyclohexyl)methanol with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Reduction: The major product formed is N-[(1-Aminocyclohexyl)methyl]-4-aminobenzene-1-sulfonamide.

    Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.

Scientific Research Applications

N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide is unique due to the presence of both an aminocyclohexyl group and a nitrobenzene sulfonamide moiety. This combination imparts specific chemical and biological properties that are not found in similar compounds. The nitro group can undergo reduction, providing a versatile functional group for further chemical modifications.

Properties

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c14-13(8-2-1-3-9-13)10-15-21(19,20)12-6-4-11(5-7-12)16(17)18/h4-7,15H,1-3,8-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIANUDJEGVZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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